1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol
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Overview
Description
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is a complex organic compound that features a naphthalene backbone with diphenylphosphanyl and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with diphenylphosphine under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or nickel to facilitate the formation of the phosphanyl group on the naphthalene ring. The hydroxyl group is introduced through subsequent oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.
Scientific Research Applications
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or in targeted drug delivery systems.
Mechanism of Action
The mechanism of action of 1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interaction with other molecules. These interactions are crucial in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
1-(2-Diphenylphosphanyl)naphthalene: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-(Diphenylphosphanyl)naphthalene-1-ol: Similar structure but different positioning of functional groups, affecting its reactivity and applications.
1-(Diphenylphosphanyl)naphthalene-2-ol: Another isomer with distinct properties and uses
Uniqueness
1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol is unique due to the specific positioning of its functional groups, which enhances its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23OP/c33-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)34(25-13-3-1-4-14-25)26-15-5-2-6-16-26/h1-22,33H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZAKMZAVUALLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23OP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245802 |
Source
|
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199796-91-3 |
Source
|
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199796-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-(Diphenylphosphino)[1,1′-binaphthalen]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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